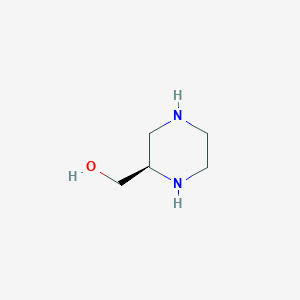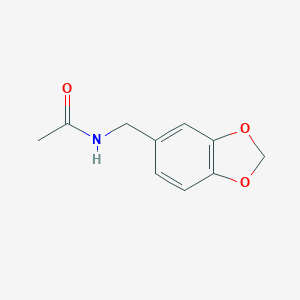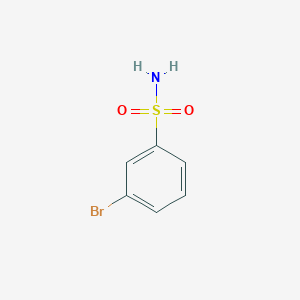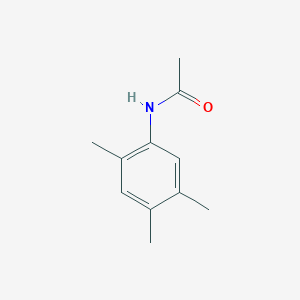
N-(2,4,5-trimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,5-trimethylphenyl)acetamide, also known as TMA-2, is a synthetic psychedelic compound that belongs to the amphetamine family. It was first synthesized by Alexander Shulgin in 1974 and has been studied extensively for its psychoactive properties. TMA-2 is known for its potent hallucinogenic effects, and it is often used for research purposes in the field of neuroscience.
Mecanismo De Acción
N-(2,4,5-trimethylphenyl)acetamide acts by binding to serotonin receptors in the brain, particularly the 5-HT2A receptor. This leads to increased levels of serotonin in the brain, which can alter perception, mood, and cognition. N-(2,4,5-trimethylphenyl)acetamide also has affinity for other receptors, including dopamine and norepinephrine receptors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-(2,4,5-trimethylphenyl)acetamide are similar to other psychedelic compounds. It can cause altered perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. N-(2,4,5-trimethylphenyl)acetamide has also been shown to increase brain activity in areas associated with emotion and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4,5-trimethylphenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize, and it has potent psychoactive effects that can be studied in a controlled environment. However, N-(2,4,5-trimethylphenyl)acetamide is also highly potent and can be dangerous if not handled properly. It is important to use caution when working with N-(2,4,5-trimethylphenyl)acetamide and to follow proper safety protocols.
Direcciones Futuras
There are several future directions for research on N-(2,4,5-trimethylphenyl)acetamide. One area of interest is its potential therapeutic applications in the treatment of mental health disorders. N-(2,4,5-trimethylphenyl)acetamide has been shown to have antidepressant and anxiolytic effects in animal studies, and further research is needed to determine its potential as a treatment for these conditions. Another area of interest is the development of new psychedelic compounds based on the structure of N-(2,4,5-trimethylphenyl)acetamide. By modifying the chemical structure of N-(2,4,5-trimethylphenyl)acetamide, researchers may be able to develop compounds with improved therapeutic potential and reduced side effects.
Métodos De Síntesis
The synthesis of N-(2,4,5-trimethylphenyl)acetamide involves the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the corresponding amine. The amine is then acetylated with acetic anhydride to give N-(2,4,5-trimethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(2,4,5-trimethylphenyl)acetamide has been used extensively in scientific research for its psychoactive effects. It has been shown to bind to serotonin receptors in the brain, leading to altered perception, mood, and cognition. N-(2,4,5-trimethylphenyl)acetamide has also been studied for its potential therapeutic applications in the treatment of depression, anxiety, and other mental health disorders.
Propiedades
Número CAS |
88166-77-2 |
|---|---|
Nombre del producto |
N-(2,4,5-trimethylphenyl)acetamide |
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
N-(2,4,5-trimethylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-7-5-9(3)11(6-8(7)2)12-10(4)13/h5-6H,1-4H3,(H,12,13) |
Clave InChI |
SWNMYEWTIFFJIV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)NC(=O)C)C |
SMILES canónico |
CC1=CC(=C(C=C1C)NC(=O)C)C |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



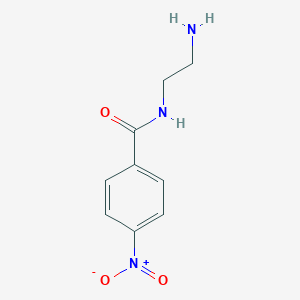
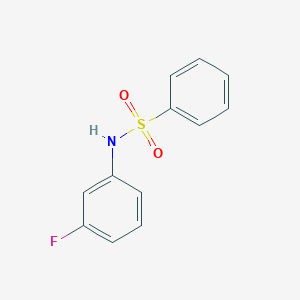
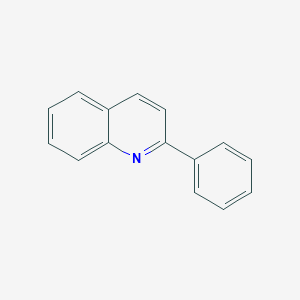
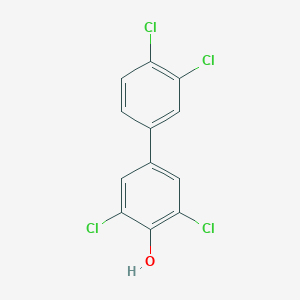
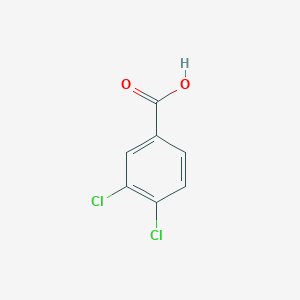
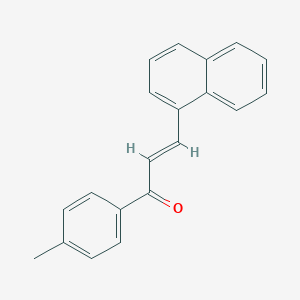
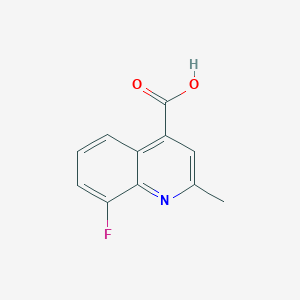
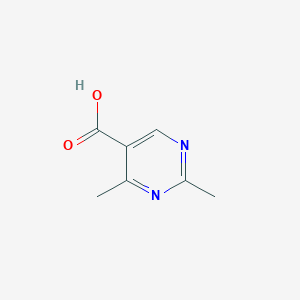
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B181274.png)
![1,3-Benzodioxol-5-ol, 6-[(4-methoxyphenyl)-4-morpholinylmethyl]-](/img/structure/B181276.png)
